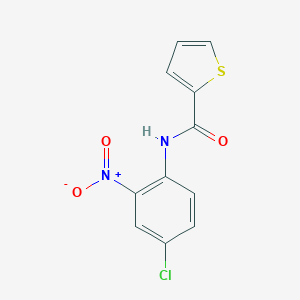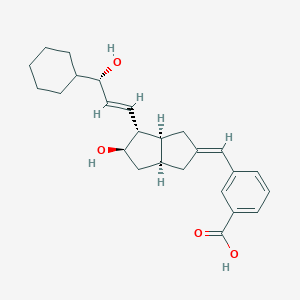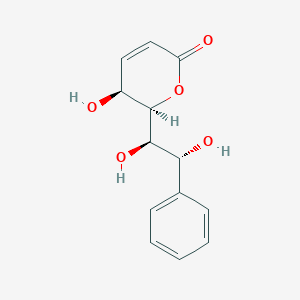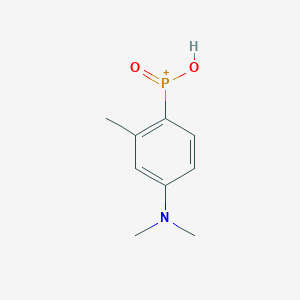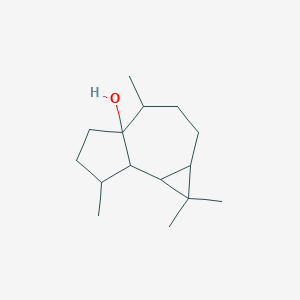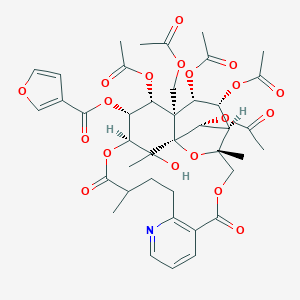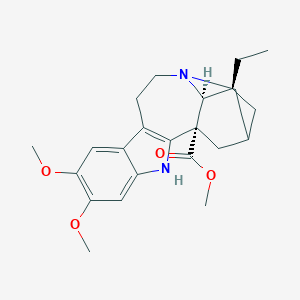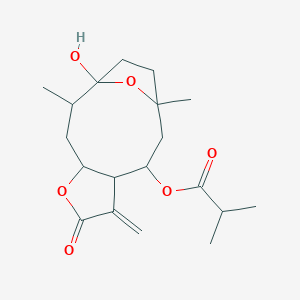
Tirotundin
説明
Tirotundin is a natural plant sesquiterpenoid isolated from the leaves of Tithonia diversifolia . It is the active component of T. diversifolia and exerts an anti-diabetic effect through the PPARγ pathway .
Molecular Structure Analysis
Tirotundin has a molecular formula of C19H28O6 . Its structure includes a sesquiterpenoid backbone . The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D structure of the molecule .Physical And Chemical Properties Analysis
Tirotundin has a molecular weight of 352.42 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . Its topological polar surface area is 82.06 .科学的研究の応用
Nematicidal Activity
Tirotundin has been identified as a potential neurotoxin to nematodes . It was isolated from Tithonia diversifolia and Chrysanthemum parthenium, and its IC 50 values were found to be 6.89 ± 0.30 μg/mL against the AChE isolated from Caenorhabditis elegans . This suggests that Tirotundin could be used in the development of novel pesticides .
Anti-Ulcer Compound
Tagitinin C, a compound closely related to Tirotundin, has been identified as an active gastroprotective agent . It has been found to increase the rate of apoptosis in neutrophils . This suggests that Tirotundin might also have similar properties and could potentially be used in the treatment of gastric ulcers .
Anti-Inflammatory Properties
Tagitinin C, F, and A have been found to exhibit anti-inflammatory action on human neutrophils . They decrease lipopolysaccharide-induced interleukin-6, interleukin-8 and Tumor necrosis factor alpha production by human neutrophils . This suggests that Tirotundin might also have similar anti-inflammatory properties .
Anti-Metastatic Activity
Tagitinin C, a compound closely related to Tirotundin, has been found to have anti-metastatic potential in xenograft models of hepatocellular carcinoma (HCC) . This suggests that Tirotundin might also have similar anti-metastatic properties .
Liver X Receptor and Farnesoid X Receptor Agonist
Tirotundin and Tagitinin A have been found to stimulate LXR-dependent rat CYP7A1, SREBP-1c, and ABCA1 gene promoter transactivation . They also transrepressed LXR-dependent PEPCK gene promoter activation . Additionally, they enhanced the transactivation of FXR-dependent SHP gene promoter . These results strongly indicated that Tirotundin and Tagitinin A acted as dual LXR/FXR agonists .
Leishmanicidal Effects
Tirotundin 3-O-methyl ether, tagitinin F, and a guaianolide have been found to have potent leishmanicidal effects on both developmental stages of L. braziliensis . This suggests that Tirotundin might also have similar leishmanicidal properties .
将来の方向性
特性
IUPAC Name |
(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNXJLVNFOOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971809 | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titrotundine | |
CAS RN |
56377-67-4 | |
| Record name | Tagitinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirotundin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Tirotundin's nematicidal activity?
A1: Tirotundin exhibits nematicidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in nematodes. Tirotundin acts as a reversible, mixed-type competitive inhibitor of AChE, suggesting it might interact with multiple binding sites on the enzyme. []
Q2: Which plant species is Tirotundin primarily isolated from?
A2: Tirotundin is primarily isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. [, , , , , , ]
Q3: Besides nematicidal activity, what other biological activities have been reported for Tirotundin?
A3: Research indicates that Tirotundin also demonstrates anti-inflammatory properties. It inhibits the activation of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation. [] Additionally, studies suggest that Tirotundin might have potential as an anti-diabetic agent by inhibiting low-molecular-weight protein tyrosine phosphatase (LMW-PTP), a target involved in insulin resistance. []
Q4: What is the molecular formula and weight of Tirotundin?
A4: While a specific molecular formula is not explicitly provided in the abstracts, based on its classification as a sesquiterpene lactone and the reported structure, Tirotundin likely has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]
Q5: Have any structure-activity relationship (SAR) studies been conducted on Tirotundin?
A5: While specific SAR studies focusing solely on Tirotundin are not detailed in the abstracts, research involving related sesquiterpene lactones from Tithonia diversifolia, such as diversifolin and its methyl ether derivative, has been conducted to investigate their anti-inflammatory activity. [] These studies suggest that the presence and modification of specific functional groups on the sesquiterpene lactone skeleton can influence their biological activity.
Q6: Has the pharmacokinetic profile of Tirotundin been investigated?
A6: Although dedicated pharmacokinetic studies are not described in the abstracts, one study utilized in silico methods to predict the ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties of various Tithonia diversifolia constituents, including Tirotundin. [] This computational analysis suggested that Tirotundin possesses favorable ADME-T characteristics, warranting further investigation through in vivo studies.
Q7: What are the potential applications of Tirotundin based on its reported biological activities?
A7: Based on the available research, Tirotundin demonstrates potential for applications in multiple areas:
- Agriculture: As a biopesticide targeting nematodes due to its AChE inhibitory activity. [, ]
- Medicine: As a potential anti-inflammatory agent targeting NF-κB. []
- Drug Development: As a lead compound for developing novel anti-diabetic therapies targeting LMW-PTP. [, ]
Q8: What analytical techniques have been employed to characterize and quantify Tirotundin?
A8: Researchers commonly utilize a combination of techniques, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




